molecular formula C14H16O3 B12069283 Methyl 4-(cyclopropylmethoxy)-3-vinylbenzoate

Methyl 4-(cyclopropylmethoxy)-3-vinylbenzoate

Cat. No.: B12069283
M. Wt: 232.27 g/mol
InChI Key: SLKIXFAWTLFJAP-UHFFFAOYSA-N
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Description

Methyl 4-(cyclopropylmethoxy)-3-vinylbenzoate is an organic compound that belongs to the class of benzoates This compound features a benzoate core with a cyclopropylmethoxy group and a vinyl group attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(cyclopropylmethoxy)-3-vinylbenzoate typically involves the esterification of 4-(cyclopropylmethoxy)-3-vinylbenzoic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the reactants in methanol for several hours to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(cyclopropylmethoxy)-3-vinylbenzoate can undergo various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted benzoates depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(cyclopropylmethoxy)-3-vinylbenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-(cyclopropylmethoxy)-3-vinylbenzoate exerts its effects involves interactions with specific molecular targets. The vinyl group can participate in various chemical reactions, while the ester group can undergo hydrolysis to release the corresponding acid and alcohol. These interactions can affect biological pathways and enzyme activities, making the compound useful in various research applications.

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
  • 4-(Cyclopropylmethoxy)-2-nitroaniline

Uniqueness

Methyl 4-(cyclopropylmethoxy)-3-vinylbenzoate is unique due to the presence of both a cyclopropylmethoxy group and a vinyl group on the benzoate core

Properties

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

methyl 4-(cyclopropylmethoxy)-3-ethenylbenzoate

InChI

InChI=1S/C14H16O3/c1-3-11-8-12(14(15)16-2)6-7-13(11)17-9-10-4-5-10/h3,6-8,10H,1,4-5,9H2,2H3

InChI Key

SLKIXFAWTLFJAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)OCC2CC2)C=C

Origin of Product

United States

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